N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The general structure of this compound is RNC(=O)R’, where R and R’ represent benzene rings .
ODZ101, a synthetic compound related to this structure, was first synthesized by Nakao et al. in 2014. The multistep synthesis process involves the reaction of 3-aminocrotonic acid with benzoyl chloride, followed by cyclization with hydrazine hydrate and condensation with 2-chloro-1-nitrobenzene. The resulting product is then purified using column chromatography.
The molecular formula of ODZ101 is C16H14N6O3. It is a white to off-white crystalline powder with a molecular weight of 384.41 g/mol.
ODZ101 has been studied for its potential pharmacological and biological activities. It is a highly potent and selective inhibitor of histone methyltransferase EZH2. Dysregulation of EZH2 function correlates with certain malignancies, making it a key candidate oncology target for pharmacological intervention. ODZ101 demonstrates robust antitumor effects and is currently in Phase I clinical trials .
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9